N-[2-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide
Overview
Description
N-[2-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide is a chemical compound with the molecular formula C14H17ClN2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a morpholine ring, a chloro-substituted phenyl group, and an acetamide moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide typically involves the reaction of 2-chloro-4-nitroaniline with morpholine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Nitration: 2-chloroaniline is nitrated to form 2-chloro-4-nitroaniline.
Reduction: The nitro group is reduced to an amine group.
Acylation: The amine group is acylated with acetic anhydride to form the acetamide derivative.
Morpholine Substitution: The acetamide derivative is reacted with morpholine to introduce the morpholine-4-carbonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxidized products like carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-[2-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chloro-phenyl)-1-(morpholine-4-carbonyl)-vinyl)-acetamide
- 2-chloro-N-{[4-(morpholine-4-sulfonyl)-phenyl]-acetamide}
Uniqueness
N-[2-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide is unique due to its specific structural features, such as the combination of a chloro-substituted phenyl group and a morpholine-4-carbonyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-9(17)15-12-3-2-10(8-11(12)14)13(18)16-4-6-19-7-5-16/h2-3,8H,4-7H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAVOSGZKVQFFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)N2CCOCC2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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